2-(4-bromopyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide
Description
2-(4-bromopyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a bromine atom and an acetamide group attached to a trimethylpyridine moiety
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c1-8-4-9(2)16-10(3)13(8)17-12(19)7-18-6-11(14)5-15-18/h4-6H,7H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKMMLZOSOPIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)CN2C=C(C=N2)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromopyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide typically involves the following steps:
Formation of 4-bromopyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Synthesis of 2,4,6-trimethylpyridine: This compound can be synthesized through the alkylation of pyridine with methyl iodide in the presence of a strong base like sodium hydride.
Coupling Reaction: The final step involves the coupling of 4-bromopyrazole with 2,4,6-trimethylpyridine acetamide. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromopyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new pyrazole derivatives with different substituents.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-(4-bromopyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-bromopyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloropyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide
- 2-(4-fluoropyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide
- 2-(4-iodopyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide
Uniqueness
2-(4-bromopyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be a useful handle for further functionalization, making this compound a versatile intermediate in synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
